molecular formula C8H9ClO B143219 4-Chloro-2-methylbenzyl alcohol CAS No. 129716-11-6

4-Chloro-2-methylbenzyl alcohol

Cat. No. B143219
M. Wt: 156.61 g/mol
InChI Key: AHXBDGJNZJKLNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and condensation reactions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved by the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . This suggests that similar methods could potentially be applied to synthesize derivatives of 4-Chloro-2-methylbenzyl alcohol.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzyl alcohol would consist of a benzene ring substituted with a chloro group at the 4-position and a methyl group at the 2-position, along with a benzyl alcohol group. The structure of related compounds, such as 4-hydroxybenzyl alcohol derivatives, has been characterized using spectroscopic data . These methods could be used to analyze the molecular structure of 4-Chloro-2-methylbenzyl alcohol.

Chemical Reactions Analysis

Ortho-hydroxybenzyl alcohols have been used in [4+3] cycloadditions with N,N'-cyclic azomethine imines under Brønsted acid catalysis to construct biologically important seven-membered heterocyclic scaffolds . Although 4-Chloro-2-methylbenzyl alcohol is not specifically mentioned, its structural similarity to ortho-hydroxybenzyl alcohols suggests it may also participate in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methylbenzyl alcohol can be inferred from related compounds. For example, 4-hydroxybenzyl alcohol has been identified as a cofactor for indoleacetic acid oxidase and is a metabolite produced during the biosynthesis of thiamine in Escherichia coli . The presence of the chloro and methyl substituents in 4-Chloro-2-methylbenzyl alcohol would likely affect its physical properties, such as boiling point and solubility, as well as its reactivity.

Relevant Case Studies

While there are no direct case studies on 4-Chloro-2-methylbenzyl alcohol, the papers provide information on related compounds. For instance, 4-hydroxybenzyl alcohol derivatives have been isolated from natural sources and have been shown to act as cofactors in biological systems . Additionally, the study of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes reveals potential applications in medicinal chemistry, as some complexes exhibit moderate anticancer activity .

Scientific Research Applications

Photocatalytic Oxidation

4-Chloro-2-methylbenzyl alcohol and its derivatives are subjects of research in photocatalytic oxidation processes. Studies have found that these compounds can be oxidized into their corresponding aldehydes using TiO2 photocatalysts under an O2 atmosphere and both UV-light and visible light irradiation. This research is crucial for understanding the reaction mechanisms and the properties of surface complexes formed on TiO2 surfaces during the oxidation process (Higashimoto et al., 2009).

Chemo- and Regio-Selective Hydroxylations

The compound and its related derivatives have been explored for their potential in chemo- and regio-selective hydroxylations. Research using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst demonstrated high yields in transforming substituted toluenes to corresponding benzyl alcohols. This presents a green and efficient method for benzyl alcohol preparation, highlighting the compound's relevance in sustainable chemical processes (Dai et al., 2010).

Oxidation Catalyst Studies

4-Chloro-2-methylbenzyl alcohol is also studied in the context of oxidation reactions. For example, research on the oxidation of alcohols using hydrogen peroxide and methyltrioxorhenium as a catalyst included this compound. Such studies are important for understanding catalytic mechanisms and developing more efficient oxidation processes (Zauche & Espenson, 1998).

Bacterial and Spontaneous Dehalogenation

The compound's role in bacterial and spontaneous dehalogenation processes has been investigated. Research showed that certain bacterial strains can dehalogenate compounds like 4-chloro-2-methylbenzyl alcohol, which is significant for understanding biodegradation processes and environmental remediation strategies (Omori & Alexander, 1978).

Application in Chemical Asymmetric Catalysis

It has also been used in the field of asymmetric catalysis. Studies have demonstrated the bioreduction of certain ketones to yield optically active alcohols, which are then utilized in asymmetric catalytic processes. This showcases the potential of 4-chloro-2-methylbenzyl alcohol derivatives in synthesizing chiral molecules for pharmaceutical and chemical applications (Busto et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBDGJNZJKLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373996
Record name 4-Chloro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzyl alcohol

CAS RN

129716-11-6
Record name 4-Chloro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylbenzyl Alcohol
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Synthesis routes and methods I

Procedure details

A mixture containing 4-Chloro-2-methyl-benzoic acid (4 g, 23 mmol) and LiAlH4 (890 mg, 23.5 mmol) in 250 mL of THF under a nitrogen atmosphere was allowed to stir at room temperature for 2 hours. The reaction was quenched with sodium sulfate decahydrate. The mixture was filtered through a pad of Celite and the filter cake washed with THF. The filtrate was concentrated under reduced pressure. Purification of the residue via biotage eluting with 30% ethyl acetate/hexanes gave (4-Chloro-2-methyl-phenyl)-methanol (3.70 g, 100%) as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.30-7.25 (1H, m), 7.18-7.14 (2H, m), 4.66 (2H, d, J 5.8 Hz), 2.32 (3H, s.)
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4 g
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890 mg
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250 mL
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Synthesis routes and methods II

Procedure details

A sample of 4-chloro-2-methylbenzoic acid was converted to the ethyl ester using ethanol/triethyl orthoformate/sulfuric acid in >95% yield. Reduction of the ester with LiAiH4/tetrahydrofuran gave 4-chloro-2-methylbenzyl alcohol in 97% yield as a colorless oil. Subsequent treatment with thionyl chloride/pyridine/CH2Cl2 gave the substituted benzyl chloride. The latter, on treatment with 40% excess sodium cyanide in DMF at 90° C. for 20 min. and normal work-up and crystallization from hexane/butyl chloride (2 crops) gave 4-chloro-2-methylbenzyl cyanide in 80% overall yield.
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[Compound]
Name
ethyl ester
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Name
ethanol triethyl orthoformate sulfuric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TS Osdene, PB Russell, L Rane - Journal of medicinal chemistry, 1967 - ACS Publications
Results.—The activity of several of the most interesting 2, 4, 7-triamino-6-arylpteridines is compared with the standard antimalarial agents quinine sulfate and chloroquine diphosphate …
Number of citations: 327 pubs.acs.org
E Baciocchi, E Muraglia, G Sleiter - Tetrahedron letters, 1991 - Elsevier
The intramolecular selectivity in the side-chain oxidation of alkylbenzenes, under the Gif IV conditions, has been determined. The 1-C: 2-C: 3-C reactivity ratios are 1:5: 9.3 and little …
Number of citations: 7 www.sciencedirect.com
L Yi, J Dratter, C Wang, JA Tunge, H Desaire - Analytical and bioanalytical …, 2006 - Springer
… benzylic alcohols, allylic alcohols, hydroxylamines which include (R)-(+)-α-methyl-2-naphthalenemethanol, benzyl alcohol, (R)-1-phenyl-2-propen-1-ol, 4-chloro-2-methylbenzyl alcohol…
Number of citations: 74 link.springer.com

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